molecular formula C12H15NO2 B2468522 2-(3-Hydroxypiperidin-1-yl)benzaldehyde CAS No. 1250306-60-5; 67452-86-2

2-(3-Hydroxypiperidin-1-yl)benzaldehyde

Cat. No.: B2468522
CAS No.: 1250306-60-5; 67452-86-2
M. Wt: 205.257
InChI Key: LJAQOYZUHIEEHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Hydroxypiperidin-1-yl)benzaldehyde is a benzaldehyde derivative substituted at the ortho position with a 3-hydroxypiperidine moiety. The hydroxypiperidine group introduces both hydrogen-bonding capacity and conformational flexibility, distinguishing it from simpler benzaldehyde analogs. The benzaldehyde core enables reactivity typical of aromatic aldehydes, such as hemiacetal formation and participation in Claisen-Schmidt condensations, but the hydroxypiperidine substituent may modulate these properties significantly .

Properties

CAS No.

1250306-60-5; 67452-86-2

Molecular Formula

C12H15NO2

Molecular Weight

205.257

IUPAC Name

2-(3-hydroxypiperidin-1-yl)benzaldehyde

InChI

InChI=1S/C12H15NO2/c14-9-10-4-1-2-6-12(10)13-7-3-5-11(15)8-13/h1-2,4,6,9,11,15H,3,5,7-8H2

InChI Key

LJAQOYZUHIEEHH-UHFFFAOYSA-N

SMILES

C1CC(CN(C1)C2=CC=CC=C2C=O)O

solubility

not available

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzaldehydes with Heterocyclic Moieties
  • 2-(Diphenylphosphino)benzaldehyde (): This compound forms metal complexes (Ni(II), Pd(II)) with demonstrated antimicrobial and anticancer activities. In contrast, 2-(3-hydroxypiperidin-1-yl)benzaldehyde lacks a phosphine donor group, which is critical for metal coordination in the diphenylphosphino analog.
  • Pyrimidyl-5-carbaldehydes ():
    Pyrimidyl carbaldehydes exhibit exceptional hemiacetal formation yields (up to 95%) due to the electron-withdrawing pyrimidine ring stabilizing the intermediate oxonium ion. For this compound, the electron-donating hydroxypiperidine group could reduce aldehyde electrophilicity, leading to lower hemiacetal yields compared to pyrimidyl analogs. Experimental validation is needed to confirm this hypothesis .

Reactivity in Condensation Reactions
  • Chalcone-like derivatives (): Benzaldehydes with simple substituents (e.g., benzylidene groups) readily undergo Claisen-Schmidt condensations with indanones to form spiro compounds. The bulky hydroxypiperidine group in this compound may sterically hinder such reactions, reducing reaction efficiency or favoring alternative pathways (e.g., intramolecular cyclization) .
Physical and Release Properties
  • Benzaldehyde volatility (): Benzaldehyde’s volatility is suppressed by π-π interactions with aromatic alcohols (e.g., 3-phenyl-1-propanol).

Data Tables

Table 1: Comparison of Key Properties

Compound Substituent Hemiacetal Yield Biological Activity Synthetic Utility
This compound 3-Hydroxypiperidine Not reported Hypothesized: Moderate Potential ligand for metal complexes
2-(Diphenylphosphino)benzaldehyde Diphenylphosphine N/A Antimicrobial, Anticancer Metal complex synthesis
Pyrimidyl-5-carbaldehyde Pyrimidine 95% N/A High-yield hemiacetal formation
Benzaldehyde None 9% N/A Volatile flavor compound

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.